molecular formula C12H12N2O B8503332 3-(3-Methoxyphenyl)glutaronitrile

3-(3-Methoxyphenyl)glutaronitrile

Cat. No.: B8503332
M. Wt: 200.24 g/mol
InChI Key: KJYZVTXVCXTKRM-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)glutaronitrile is a nitrile-containing organic compound characterized by a glutaronitrile backbone substituted with a 3-methoxyphenyl group. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol. The compound’s structure combines a dinitrile moiety (two adjacent nitrile groups) with a methoxy-substituted aromatic ring, making it relevant in medicinal chemistry and materials science. The 3-methoxy substituent’s position on the phenyl ring significantly influences electronic properties, steric interactions, and biological activity, distinguishing it from isomers like 4-methoxyphenyl derivatives .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(3-methoxyphenyl)pentanedinitrile

InChI

InChI=1S/C12H12N2O/c1-15-12-4-2-3-11(9-12)10(5-7-13)6-8-14/h2-4,9-10H,5-6H2,1H3

InChI Key

KJYZVTXVCXTKRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CC#N)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Methoxy vs. 4-Methoxyphenyl Derivatives

The position of the methoxy group on the phenyl ring markedly impacts biochemical interactions. For example:

  • Adenosine Receptor Binding: In a 2022 study, replacing 4-methoxyphenyl with 3-methoxyphenyl in amino-3,5-dicyanopyridine derivatives increased binding affinity for rat A1 adenosine receptors (rA1ARs) by over 13-fold (6d: rA1Ki = 10.3 nM vs. 6a: rA1Ki = 139 nM) while leaving rA2AAR affinity unaffected .
  • Structure-Activity Relationship (SAR) : The 3-methoxy group enhances interactions with hydrophobic pockets in rA1ARs, whereas the 4-methoxy orientation may disrupt optimal binding due to steric hindrance or electronic effects .
Table 1: Binding Affinity of Methoxyphenyl Derivatives
Compound Substituent Position rA1AR Ki (nM) rA2AAR Ki (nM)
6a 4-Methoxyphenyl 139 1,240
6d 3-Methoxyphenyl 10.3 1,190

Source: Adapted from Gaofenngwe Nkomba et al. (2022)

Substituent Effects: Methoxy vs. Hydroxy or Halogen Groups

3-Hydroxyglutaronitrile

3-Hydroxyglutaronitrile (CAS 13880-89-2) replaces the methoxy group with a hydroxyl moiety. This substitution increases polarity and hydrogen-bonding capacity, altering solubility and enzymatic reactivity:

  • Solubility : The hydroxyl group enhances water solubility compared to the hydrophobic methoxy group, impacting pharmacokinetic profiles .
  • Enzymatic Hydrolysis : Nitrilases exhibit substrate specificity; 3-(4'-chlorophenyl)glutaronitrile is efficiently hydrolyzed by engineered nitrilases, whereas methoxy or hydroxy derivatives may require tailored enzyme mutants due to steric or electronic mismatches .
Fluorinated Analogs

However, fluorination may reduce aromatic ring electron density, affecting π-π stacking in receptor binding .

Table 2: Comparative Physical Properties of Methoxyphenyl Derivatives
Compound Yield (%) Physical State Key Applications
4-[(4-Methoxyphenyl)thio]benzonitrile (3k) 90 White solid Material science
(3-Methoxyphenyl)glutaronitrile N/A Not reported Medicinal chemistry
3-Hydroxyglutaronitrile N/A Liquid Biochemical intermediates

Source: Yu et al. (2020) ; Safety data from

  • Synthetic Challenges : 3-Methoxyphenyl derivatives often require regioselective synthesis to avoid isomer formation. For example, Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be employed to position the methoxy group .

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